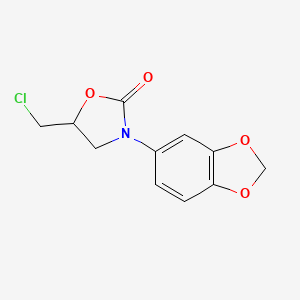
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its role or use in industry or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. It may also involve studying the mechanism of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also involve studying the compound’s stability under various conditions.Scientific Research Applications
Structural and Conformational Analysis
A study by Hattab et al. (2010) focuses on the crystal structures of three 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives, highlighting the importance of weak intermolecular interactions, such as π/π stacking and CH/π hydrogen bonds, in determining the packing of these molecules. This research demonstrates the complex interplay of non-covalent interactions in stabilizing molecular structures, which could be relevant for understanding similar compounds like 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one (Hattab et al., 2010).
Synthesis and Anticancer Applications
Penthala et al. (2011) synthesized a series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, evaluating their in vitro cytotoxicity against a panel of human tumor cell lines. This study exemplifies the potential anticancer applications of compounds structurally related to oxazolidin-2-ones, providing a basis for the exploration of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one in similar contexts (Penthala, Reddy, & Crooks, 2011).
Catalytic Applications
A study by Bikas et al. (2018) explores the synthesis of a 1,3-oxazolidine-based ligand and its Cu(II) complexes, demonstrating their catalytic activity in the oxidation of benzyl alcohols. This research provides insights into the utility of oxazolidine derivatives in catalysis, potentially extending to the compound of interest for its role in synthesizing complex molecules or in catalytic processes (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending appropriate safety precautions for handling the compound.
Future Directions
This involves identifying areas where further research is needed, such as improving the synthesis, finding new applications, or studying the compound’s behavior under unexplored conditions.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVFTGFXIPMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196639 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
CAS RN |
1204298-23-6 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
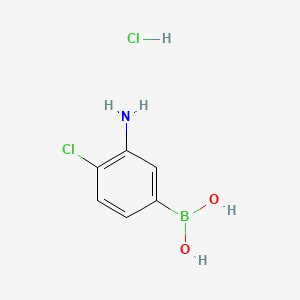
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
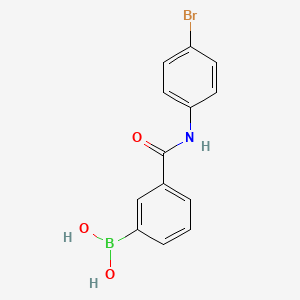
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)
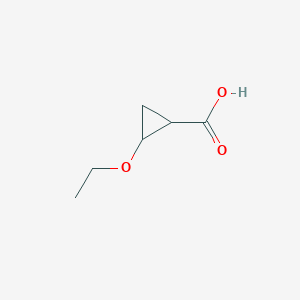
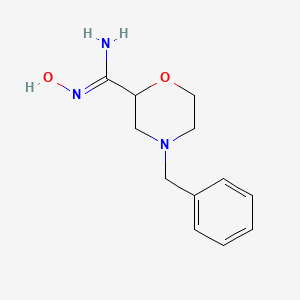
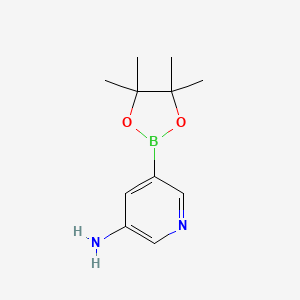
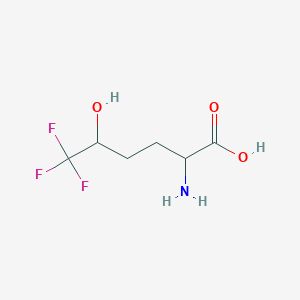
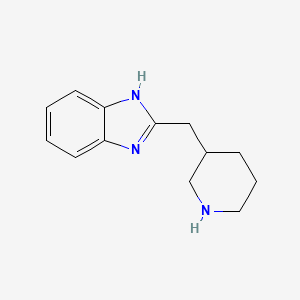

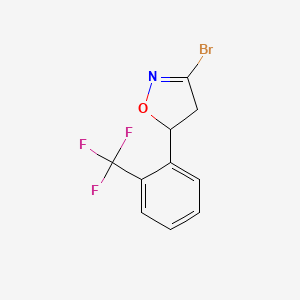
![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)